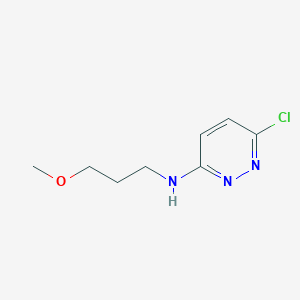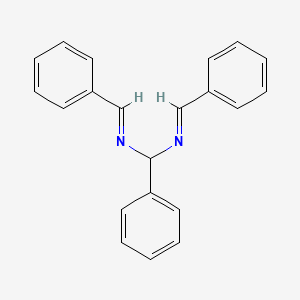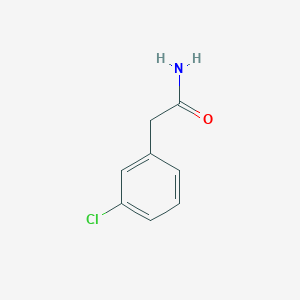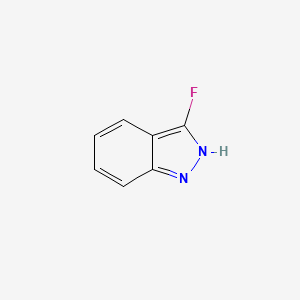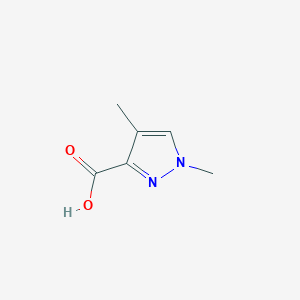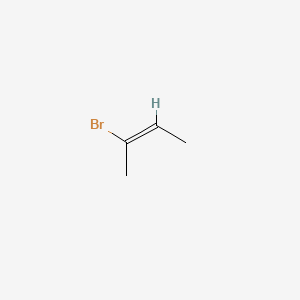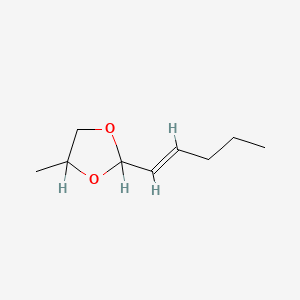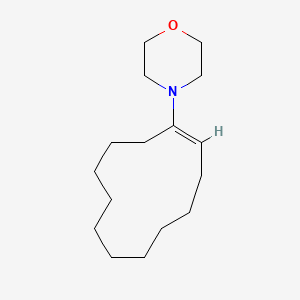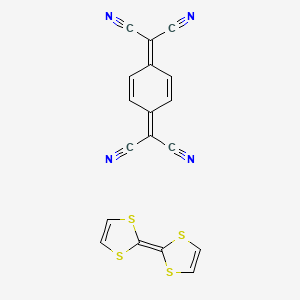
Tetrathiafulvalene-7,7,8,8-tetracyanoquinodimethane complex
概要
説明
TTF-TCNQ is an organic metal-like charge transfer complex . It is included in the pores of the zeolite Y framework structure (NaY), each species individually and both together as charge-transfer complexes by absorption from the liquid phase .
Synthesis Analysis
TTF-TCNQ is synthesized with metallic conductivity . It has been widely studied for its physical and chemical properties and utilized in areas such as sensing, and organic electronics . A nanostructural TTF–TCNQ complex was prepared via a solution mixing route .Molecular Structure Analysis
The structures of TTF-TCNQ are optimized by using density functional theory (DFT) at the M062X/6-311 g (d) level .Physical And Chemical Properties Analysis
TTF-TCNQ is a particularly well-studied material as it was the first charge transfer complex that was synthesized with metallic conductivity . Since its creation, it has been widely studied for its physical and chemical properties and utilized in areas such as sensing, and organic electronics .科学的研究の応用
Conductive Films
TTF-TCNQ thin films exhibit promising applications in the field of conductive materials. Prepared by chemical vapor deposition on glass, these films demonstrate a conductivity of 6–24 Ω^−1 cm^−1, showcasing their potential in electronic applications (Garelik et al., 1996).
Catalyst in Electron-Transfer Reactions
The TTF-TCNQ complex, along with its fluorinated analogue, demonstrates catalytic properties, particularly in electron-transfer reactions like the reduction of ferricyanide ions by thiosulfate ions. This suggests a new avenue for using TTF-TCNQ in catalytic applications (Hoshyargar & O’Mullane, 2016).
High Conductivity Complex Formation
The complex formation of various conjugated homologues of TTF with TCNQ results in highly conductive complexes, indicating their use in creating organic metals (Yui et al., 1987).
Interface Conductivity
The interface between TTF and TCNQ crystals exhibits high conductivity, which is essential for the development of high-performance organic electronic devices (Takahashi et al., 2012).
Organic Semiconductors
TTF derivatives, such as those with tert-butyl substituents, when complexed with TCNQ, form organic semiconductors. These materials show potential in the development of organic electronics (Higashino et al., 2012).
Phototransistor Applications
In organic photoelectric devices, TTF-TCNQ complexes show potential in light detection, switching, and signal amplification, indicating their use in developing advanced phototransistors (Jiang et al., 2009).
Conductive Polymer Hybrids
TTF-TCNQ complexes have been used to prepare conductive glasses based on organic-inorganic hybrids, demonstrating semiconductor-like conductivity and environmental resistance. This application is significant in developing new materials for electronics (Okada et al., 2014).
Safety And Hazards
When handling TTF-TCNQ, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
特性
IUPAC Name |
2-[4-(dicyanomethylidene)cyclohexa-2,5-dien-1-ylidene]propanedinitrile;2-(1,3-dithiol-2-ylidene)-1,3-dithiole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4N4.C6H4S4/c13-5-11(6-14)9-1-2-10(4-3-9)12(7-15)8-16;1-2-8-5(7-1)6-9-3-4-10-6/h1-4H;1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXMVDHMELKBDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C#N)C#N)C=CC1=C(C#N)C#N.C1=CSC(=C2SC=CS2)S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8N4S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431724 | |
| Record name | 2,2'-(Cyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile--2-(2H-1,3-dithiol-2-ylidene)-2H-1,3-dithiole (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrathiafulvalene 7,7,8,8-tetracyanoquinodimethane salt | |
CAS RN |
40210-84-2 | |
| Record name | 2,2'-(Cyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile--2-(2H-1,3-dithiol-2-ylidene)-2H-1,3-dithiole (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrathiafulvalene - 7,7,8,8-Tetracyanoquinodimethane Complex | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,6-Diaminohexanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid](/img/structure/B1588708.png)
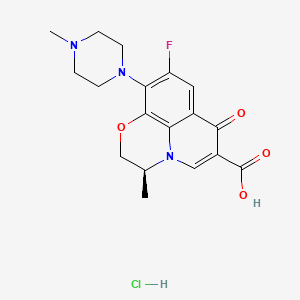
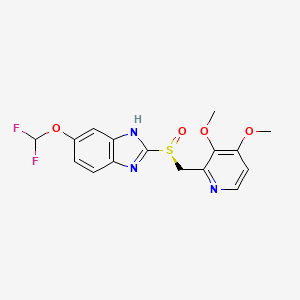
![R-Alpine-Borane;B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane](/img/structure/B1588712.png)

![2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine](/img/structure/B1588717.png)
